molecular formula C19H19F2N3O4 B127404 7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid CAS No. 151895-29-3

7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid

Cat. No.: B127404
CAS No.: 151895-29-3
M. Wt: 391.4 g/mol
InChI Key: BRNUZUNBOKFZOX-UHFFFAOYSA-N
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Description

7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid is a complex organic compound that belongs to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are often used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid typically involves multiple steps, including the formation of the quinoline core, introduction of the carboxylic acid group, and subsequent functionalization with the aminohexahydro-2-oxo-1H-azepin-1-yl, cyclopropyl, and difluoro groups. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the quinoline and cyclopropyl moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinolone antibiotics.

Biology

In biological research, it is used to study the mechanisms of antibacterial action and resistance. It helps in the development of new antibiotics with improved efficacy and reduced resistance.

Medicine

Medically, this compound and its derivatives are investigated for their potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry

In the industrial sector, it is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different structural features.

    Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(3-Amino-2-Oxoazepan-1-yl-1-Cyclopropyl-6,8-Difluoro-4-Oxoquinoline-3-Carboxylic Acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones.

Properties

CAS No.

151895-29-3

Molecular Formula

C19H19F2N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

7-(3-amino-2-oxoazepan-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H19F2N3O4/c20-12-7-10-15(24(9-4-5-9)8-11(17(10)25)19(27)28)14(21)16(12)23-6-2-1-3-13(22)18(23)26/h7-9,13H,1-6,22H2,(H,27,28)

InChI Key

BRNUZUNBOKFZOX-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Canonical SMILES

C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F

Synonyms

3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)- 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-

Origin of Product

United States

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